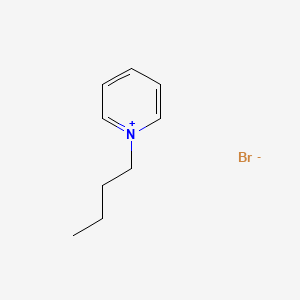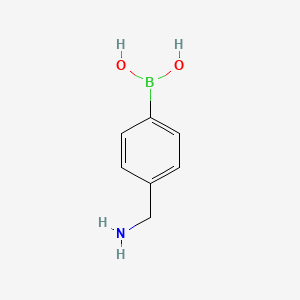
4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4’-Aminomethyl)phenyl-1-N-Boc-aniline” is a chemical compound that has gained considerable attention in a wide range of research fields due to its diverse physical and chemical properties, as well as its unique biological activities. It is a protected amine and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The empirical formula for “4-(4’-Aminomethyl)phenyl-1-N-Boc-aniline” is C18H22N2O2 . Its molecular weight is 298.38 .Physical And Chemical Properties Analysis
“4-(4’-Aminomethyl)phenyl-1-N-Boc-aniline” is a solid . Its empirical formula is C18H22N2O2 and its molecular weight is 298.38 .Aplicaciones Científicas De Investigación
Chemical Derivatization in Mass Spectrometry Imaging
This compound is used in on-tissue chemical derivatization for comprehensive mapping of brain carboxyl and aldehyde metabolites by MALDI mass spectrometry imaging . The AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride) derivatization reagent, which includes this compound, is used for the covalent charge-tagging of molecules containing carboxylic acid and aldehydes . This includes free fatty acids and the associated metabolites, fatty aldehydes, dipeptides .
Synthesis of Haptens
“4-[(N-Boc)aminomethyl]aniline” is a protected amine that may be used in the synthesis of haptens . Haptens are small molecules that can elicit an immune response only when attached to a large carrier such as a protein. The production of specific antibodies for haptens is useful in immunoassays.
Synthesis of Diazonium Salts
This compound may also be used in the synthesis of 4-(N-boc-aminomethyl)benzene diazonium tetrafluoroborate salt . Diazonium salts are versatile intermediates in organic synthesis, used in the preparation of a wide variety of functional groups.
Building Block in Organic Synthesis
“4-(4’-Aminomethyl)phenyl-1-N-Boc-aniline” is considered an organic building block . It can be used in the synthesis of a wide range of organic compounds, contributing to the structural diversity necessary for drug discovery and other areas of chemical research.
Neurodegenerative Disease Research
The compound has been used in research related to neurodegenerative diseases . The ability to image numerous aldehydes and carboxyls, including certain metabolites which had been undetectable in brain tissue sections, is crucial in understanding the pathological states of diseases like Alzheimer’s and Parkinson’s .
Metabolite Mapping
The compound is used in the comprehensive mapping of carboxyls and aldehydes in brain tissue sections . This includes metabolites from key metabolic pathways in the brain, such as the tricarboxylic acid cycle (TCA), kynurenine pathway, serotonin and dopamine neurotransmitter metabolism, glycolysis, lipolysis and lipid peroxidation, along with the metabolism and regulation of both amino acids and short-chain fatty acids .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[4-[4-(aminomethyl)phenyl]phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-16-10-8-15(9-11-16)14-6-4-13(12-19)5-7-14/h4-11H,12,19H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCVJEWXABJGFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373397 |
Source


|
| Record name | 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline | |
CAS RN |
811842-12-3 |
Source


|
| Record name | 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 811842-12-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














